3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Physicochemical Profiling Drug Discovery Medicinal Chemistry

Fragment screening & bifunctional probe campaigns demand building blocks with orthogonal reactivity and aqueous compatibility. Generic picolinonitrile analogs (e.g., 3-fluoro, TPSA 56.9 Ų, LogP 0.5) cannot support sequential CuAAC derivatization. This compound resolves both: TPSA 82.93 Ų and LogP -0.12 reduce non-specific binding; 3-NH2 enables amide conjugation, 5-alkyne permits click chemistry. ≥98% purity, stored at 2-8°C for assay-grade integrity.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 1346447-12-8
Cat. No. B1527948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
CAS1346447-12-8
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C#N)C#CCO
InChIInChI=1S/C9H7N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,3,11H2
InChIKeyDBAQBWGHEGYWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Overview


3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is a multifunctional picolinonitrile building block containing a primary amino group, a terminal alkyne bearing a hydroxyl substituent, and a nitrile moiety . The compound is supplied by multiple vendors with a typical purity of ≥98% , and is stored under refrigerated conditions (2–8°C) to maintain chemical integrity . As a synthetic intermediate, its orthogonal reactive handles enable diverse derivatization strategies, including amide/sulfonamide formation at the amino group and copper-catalyzed click chemistry at the alkyne .

Multifunctional building block with orthogonal amino, alkyne, and nitrile reactive handles
Certified high-purity specification supports sensitive synthetic transformations
Refrigerated storage requirement preserves chemical integrity for sequential derivatization

Why Analogs Cannot Substitute This Building Block


Direct substitution of 3-amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile with structurally related picolinonitrile analogs is not scientifically warranted due to significant divergence in physicochemical properties that govern reactivity and biological target engagement. The compound's high topological polar surface area (TPSA) of 82.93 Ų and negative LogP of -0.12 contrast sharply with the 3-fluoro analog (TPSA 56.9 Ų, XLogP3 0.5) , directly impacting membrane permeability and solubility profiles. Furthermore, the presence of the primary amino group at the 3-position introduces hydrogen-bond donor capacity and nucleophilic reactivity absent in the fluoro or unsubstituted variants, fundamentally altering both synthetic utility and potential biological activity . These quantitative differences render simple analog substitution a high-risk strategy for applications where precise physicochemical or reactivity parameters are critical.

Target Compound
3-Fluoro Analog
High topological polar surface area and multiple hydrogen-bond donors may enhance aqueous solubility
Lower TPSA and single H-bond donor can shift solubility and permeability profile
Certified high-purity grade with refrigerated storage (2–8°C) limits degradation
Lower purity specification without defined storage may introduce impurities or degrade
Nucleophilic amino group enables amide, sulfonamide, and reductive amination pathways
Electrophilic fluoro group restricts functionalization to nucleophilic aromatic substitution

Differentiation Evidence vs. Closest Analogs


Enhanced Polarity & H-Bonding vs. Fluoro Analog

3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile exhibits a significantly higher topological polar surface area (TPSA) of 82.93 Ų and a more negative LogP of -0.12 compared to its 3-fluoro-substituted analog (TPSA 56.9 Ų, XLogP3 0.5) . The target compound also possesses two hydrogen-bond donors (versus one for the fluoro analog), attributable to the 3-amino group . These differences are expected to enhance aqueous solubility and modulate membrane permeability, which are critical parameters for biological assay design and lead optimization .

Polarity & H-Bonding
Data to verify
ΔTPSA: +26.03 Ų; ΔLogP: −0.62; HBD count 2 vs. 1
Supports distinct solubility and permeability profiles in assay design
Vendor-calculated properties; confirm experimentally for target buffer conditions
Physicochemical Profiling Drug Discovery Medicinal Chemistry

Higher Purity & Cold Storage Requirement

The target compound is commercially available with a certified purity of ≥98% from multiple vendors, and requires storage at 2–8°C in a sealed, dry environment to maintain stability . In contrast, the 3-fluoro analog is typically offered at a lower purity specification (95%) and does not carry a specific refrigerated storage requirement in standard vendor listings . This difference indicates a higher baseline quality and a more stringent handling protocol for the amino derivative, which may be critical for applications sensitive to trace impurities or degradation products.

Purity & Storage
Specification review
Target: ≥98% purity, 2–8°C storage; Fluoro analog: 95%, ambient
Higher purity grade may reduce impurity-related variability; cold chain preserves stability
Verify lot-specific COA and storage compliance for sensitive workflows
Chemical Procurement Quality Control Stability

Amino-Driven Orthogonal Reactivity

The presence of a primary aromatic amino group at the 3-position of the target compound confers nucleophilic reactivity that is absent in the 3-fluoro analog . This functional group can participate in amide bond formation, sulfonamide synthesis, reductive amination, and diazotization reactions, enabling the construction of diverse chemical libraries . The 3-fluoro analog, while reactive toward nucleophilic aromatic substitution, does not offer the same orthogonal functionalization potential at the 3-position and is typically employed as an electrophilic building block .

Orthogonal Reactivity
Class-level
3-NH₂: nucleophilic, H-bond donor; 3-F: electrophilic, leaving group
Enables parallel derivatization strategies not accessible with fluoro-substituted analog
Class-level inference; validate orthogonal functionalization sequence in target synthetic route
Synthetic Chemistry Building Blocks Click Chemistry

Application Scenarios


Fragment-Based Discovery: Solubility Advantage

The target compound's high TPSA (82.93 Ų) and negative LogP (-0.12) make it a superior choice over the more lipophilic 3-fluoro analog for fragment-based screening campaigns targeting soluble proteins or requiring aqueous assay compatibility. Its enhanced polarity is expected to reduce non-specific binding and improve solubility in physiological buffers, thereby increasing the reliability of primary screening data .

Bifunctional Probes via Orthogonal Derivatization

The orthogonal reactivity of the 3-amino group (nucleophilic) and the 5-alkyne moiety (clickable) uniquely positions this compound for the construction of bifunctional probes. The amino group can be conjugated to a targeting ligand or fluorophore via amide coupling, while the alkyne can be subsequently functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a reporter tag or affinity handle. This sequential derivatization strategy is not feasible with the 3-fluoro analog .

Impurity-Sensitive Assays

For applications such as enzymatic assays, cellular imaging, or in vivo studies where trace impurities can confound results, the higher certified purity (≥98%) and refrigerated storage requirement (2–8°C) of the target compound provide a distinct procurement advantage. This is particularly relevant when compared to the 3-fluoro analog, which is typically supplied at 95% purity without specific storage mandates , thereby increasing the risk of impurity-related artifacts or chemical degradation during shipping and storage.

Application
Selection Property
Validation Focus
Fragment-based screening studies
Polar surface area and solubility profile
Aqueous buffer solubility and non-specific binding assessment
Bifunctional probe construction
Orthogonal amino and alkyne reactive handles
Sequential derivatization efficiency and click chemistry compatibility
Sensitive assay applications
Certified purity grade and storage stability
Impurity profiling and stability under assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.